molecular formula C16H16O4 B3117515 Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate CAS No. 22375-05-9

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate

Cat. No.: B3117515
CAS No.: 22375-05-9
M. Wt: 272.29 g/mol
InChI Key: CNRWLRGPBCJARF-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate is a substituted benzoate ester featuring a benzyloxy group at position 4, a hydroxyl group at position 2, and a methyl group at position 6 on the aromatic ring. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol. The compound is of interest in organic synthesis due to the benzyloxy group, which serves as a protective moiety for hydroxyl functionalities.

Properties

IUPAC Name

methyl 2-hydroxy-6-methyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-8-13(9-14(17)15(11)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRWLRGPBCJARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448165
Record name AGN-PC-0NCPFZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22375-05-9
Record name AGN-PC-0NCPFZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid+methanolacid catalystMethyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate+water\text{4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid+methanolacid catalyst​Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-(benzyloxy)-2-oxo-6-methylbenzoic acid.

    Reduction: 4-(benzyloxy)-2-hydroxy-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related benzoate esters, highlighting substituent positions, molecular weights, and inferred properties:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate N/A 2-OH, 4-OBn, 6-CH₃ C₁₆H₁₆O₄ 272.29 Bulky benzyloxy enhances lipophilicity; used in protective group chemistry
Methyl 4-hydroxy-2-methoxybenzoate 28478-46-8 2-OCH₃, 4-OH, 6-H C₉H₁₀O₄ 182.17 Higher polarity due to free -OH; potential antioxidant applications
Methyl 2-methoxy-6-methylbenzoate 79383-44-1 2-OCH₃, 4-H, 6-CH₃ C₁₀H₁₂O₃ 180.20 Electron-donating methoxy stabilizes aromatic ring; intermediate in fragrance synthesis
Methyl 2-hydroxy-6-methoxybenzoate 22833-69-8 2-OH, 4-H, 6-OCH₃ C₉H₁₀O₄ 182.17 Hydrogen bonding from -OH enhances solubility in polar solvents
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2089319-35-5 2-OH, 4-Br, 6-CH₃ C₉H₉BrO₃ 245.07 Bromine enables cross-coupling reactions; precursor in drug synthesis

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The benzyloxy group in the target compound provides steric bulk and lipophilicity, making it less reactive toward nucleophiles compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH). This group is typically removed via hydrogenolysis, whereas methoxy groups require stronger conditions (e.g., BBr₃) for demethylation . Bromine in Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5) acts as a leaving group, facilitating Suzuki-Miyaura or Ullmann couplings, which are less feasible with the benzyloxy analog .

Electronic and Solubility Profiles: Methoxy groups (e.g., in CAS 79383-44-1) donate electron density via resonance, stabilizing the aromatic ring and reducing acidity of adjacent hydroxyl groups.

Synthetic Utility :

  • The target compound’s benzyloxy group is advantageous in multi-step syntheses requiring temporary protection of hydroxyls. Conversely, Methyl 4-hydroxy-2-methoxybenzoate (CAS 28478-46-8) is more suited for direct functionalization due to its unprotected -OH group .
  • The bromo analog (CAS 2089319-35-5) is preferred for metal-catalyzed transformations, whereas the target compound’s benzyloxy group is inert under such conditions .

Biological Activity

Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyloxy group and a hydroxyl group, which contribute to its solubility and reactivity. The compound's structure can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that it can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is significant in protecting cells from oxidative stress, which is implicated in various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of COX enzymes
AntioxidantScavenging free radicals
AntimicrobialActivity against specific bacteria

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered during induced inflammatory conditions. The results indicated a decrease in prostaglandin levels, suggesting effective COX inhibition .

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 μg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate
Reactant of Route 2
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Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate

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